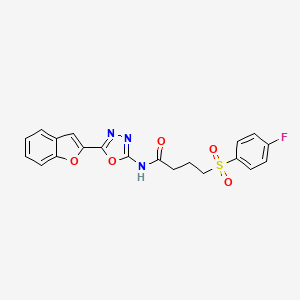
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Chhabria et al. (2007) explored the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, aiming to develop potent analgesic and anti-inflammatory agents. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory potential, with some showing more potency than standard drugs. The study observed very low ulcer indices for the potent compounds, indicating their potential therapeutic benefits with minimized side effects (Chhabria, Bhatt, Raval, & Oza, 2007).
Antiviral Activity
Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, evaluating them for their antiviral activities. While showing poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. The study emphasizes the significance of substituents on the pyrimidine ring in determining antiviral efficacy and selectivity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Supramolecular Aggregation
Balaban et al. (2003) discovered that 2-aminopyrimidin-5-yl ligands are excellent for constructing supramolecular porphyrin arrays, which are beneficial for efficient light-harvesting. This research demonstrates the utility of aminopyrimidine derivatives in creating structures with broad absorption bands, potentially useful for photovoltaic applications and the development of novel light-harvesting materials (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).
Topoisomerase Inhibition for Anticancer Activity
A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer activities by Liu et al. (2020). These compounds demonstrated moderate to high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents through the inhibition of tubulin polymerization and induction of cell cycle arrest and apoptosis in cancer cells (Liu, Wang, Peng, & Li, 2020).
Catalytic and Antioxidant Properties
A study by Hazra et al. (2015) focused on the synthesis of sulfonated Schiff base copper(II) complexes, which demonstrated efficiency and selectivity as catalysts in alcohol oxidation. The research highlights the potential of pyrimidine derivatives in catalysis, contributing to the development of more efficient and selective catalysts for chemical transformations (Hazra, Martins, Silva, & Pombeiro, 2015).
特性
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-7-8-13(15(21)9-12)16-14(10-19-17(18)20-16)11-5-3-2-4-6-11/h2-10,21H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIHDJLXCJRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327918 |
Source


|
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105258-11-5 |
Source


|
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)

![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)

![O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate](/img/structure/B2650480.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)


![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)




